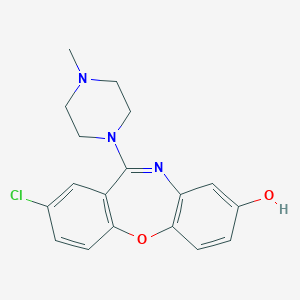
1,3-Dimethyl-5-nitroadamantane
Übersicht
Beschreibung
“1,3-Dimethyl-5-nitroadamantane” is a chemical compound with the molecular formula C12H19NO2 . It has a molecular weight of 209.28 g/mol . It is also known by other names such as “3,5-DiMethyl-1-nitroadaMantane” and "DIMETHYL NITROADAMANTANE" . This compound is a potential neuroprotective agent which may aid in the treatment of neurodegenerative disorders such as Parkinson’s .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-5-nitroadamantane” consists of a three-dimensional framework of carbon atoms, known as an adamantane skeleton, which is substituted with two methyl groups and one nitro group . The InChI code for this compound is InChI=1S/C12H19NO2/c1-10-3-9-4-11 (2,6-10)8-12 (5-9,7-10)13 (14)15/h9H,3-8H2,1-2H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-5-nitroadamantane” include a molecular weight of 209.28 g/mol, a computed XLogP3-AA value of 3.5, and a topological polar surface area of 45.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . The compound is also characterized by a complexity value of 315 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects : 1,3-Dimethyl-5-aminoadamantane, a derivative of 1,3-Dimethyl-5-nitroadamantane, has been studied for its pharmacological actions, showing increased motor activity in rats and potential activation of central dopamine neurons (Maj, Sowińska, Baran, & Sarnek, 1974).
Treatment of Central Nervous System Disorders : Compositions containing 1,3-Dimethyl-5-aminoadamantane have shown usefulness in treating central nervous system disorders, particularly Parkinson's disease, depression, spasticity, rigidity, and hyperkinesis (Nobre, 2008).
Mass Spectrometry Analysis : A study on the fragmentation pathways of nitroadamantanes, including 1,3-Dimethyl-5-nitroadamantane, was conducted using high-resolution mass spectrometry, revealing insights into their molecular structure (Yinon & Bulusu, 1986).
Antiarrhythmic Activity : The antiarrhythmic activity of certain derivatives of 1,3-Dimethyl-5-nitroadamantane has been observed in rat models, showing potential for the development of new therapeutic agents (Shakirov et al., 2006).
Thermodynamic Properties : The study of heat capacities and phase transitions of related adamantane derivatives, including 1,3-dimethyladamantane, provides insights into their thermodynamic properties, important for various applications (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).
Safety And Hazards
Safety data sheets suggest that contact with skin, eyes, and clothing should be avoided when handling “1,3-Dimethyl-5-nitroadamantane”. It is also recommended to avoid dust formation, ingestion, and inhalation of vapors or dust . The compound should be handled in accordance with good industrial hygiene and safety practices .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-nitroadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZFPVZJGQAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344322 | |
| Record name | 1,3-Dimethyl-5-nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-nitroadamantane | |
CAS RN |
6588-68-7 | |
| Record name | 1,3-Dimethyl-5-nitroadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)


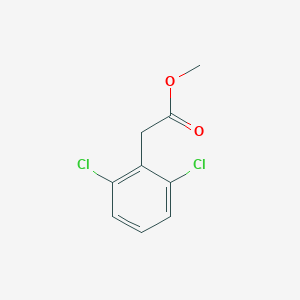
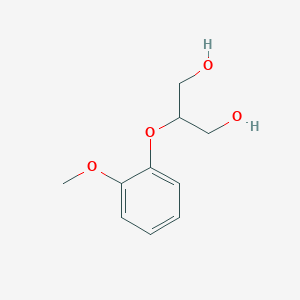
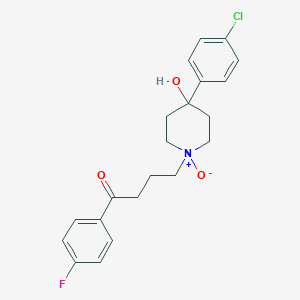
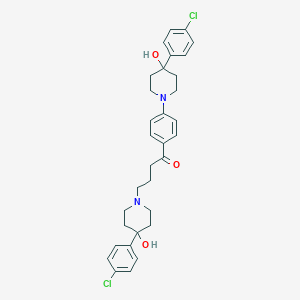
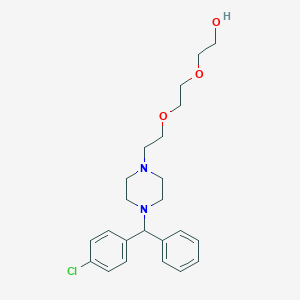
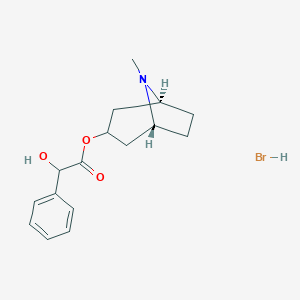
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)
